(S)-N-Phenyl-2-pyrrolidinecarboxamide

Overview

Description

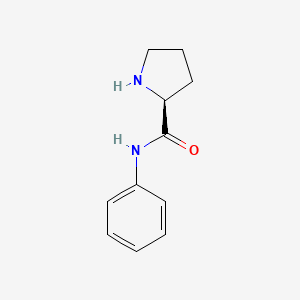

(S)-N-Phenyl-2-pyrrolidinecarboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyrrolidine ring attached to a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

L-Prolinanilide, also known as (S)-N-Phenyl-2-pyrrolidinecarboxamide or (2S)-N-phenylpyrrolidine-2-carboxamide, is often used as a proline-based organic catalyst for asymmetric aldol reactions . The primary targets of L-Prolinanilide are likely to be the enzymes involved in these reactions.

Mode of Action

As a proline-based organic catalyst, it is likely that L-Prolinanilide interacts with its targets to facilitate the asymmetric aldol reactions . The compound may bind to the active sites of the enzymes, altering their conformation and enhancing their catalytic activity.

Biochemical Pathways

L-Prolinanilide is likely involved in the biochemical pathways related to the metabolism of proline, an amino acid. Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Prolinanilide are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. It may be metabolized by the liver and excreted through the kidneys

Result of Action

As a proline-based organic catalyst, it is likely to enhance the catalytic activity of certain enzymes, potentially leading to changes in cellular metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Prolinanilide. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Phenyl-2-pyrrolidinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.

Formation of the Amide Bond: The carboxamide functional group is introduced by reacting the pyrrolidine derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride or ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing chiral catalysts to achieve enantioselectivity.

Purification: Implementing advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Phenyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.

Substitution Products: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-N-Phenyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

(S)-N-Phenyl-2-pyrrolidinecarboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: N-Phenylpyrrolidine, N-Phenyl-2-pyrrolidone, N-Phenyl-2-pyrrolidinecarboxylic acid.

Uniqueness: The presence of the chiral center and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from other related compounds.

Biological Activity

(S)-N-Phenyl-2-pyrrolidinecarboxamide, also known as a proline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrrolidine ring and a phenyl group, which contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.24 g/mol

The compound's structure is pivotal for its interaction with biological targets. The stereochemistry at the pyrrolidine nitrogen is essential for its activity, influencing binding affinity and selectivity towards various enzymes and receptors.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to act as an inhibitor for various enzymes, including those involved in metabolic pathways. For instance, it has potential inhibitory effects on enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis in pathogens like Plasmodium falciparum, which causes malaria .

- Organocatalysis : This compound serves as an effective organocatalyst in several asymmetric reactions, such as aldol reactions. Its ability to facilitate highly enantioselective reactions makes it valuable in synthetic organic chemistry .

- Neuroactive Properties : Research indicates that derivatives of pyrrolidine carboxamides can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Antimalarial Activity : A study highlighted the potential of this compound derivatives as antimalarial agents by targeting ENR. Computational modeling suggested strong binding affinities, indicating their promise as lead compounds for drug development against malaria .

- Organocatalytic Applications : Research demonstrated that this compound could catalyze aldol reactions with up to 99% enantiomeric excess (ee), showcasing its utility in synthesizing complex molecules efficiently . The study emphasized the practicality of using low catalyst loadings and environmentally friendly solvents.

- Cytotoxic Effects : Investigations into the cytotoxic properties of related compounds revealed significant activity against various cancer cell lines, suggesting that modifications to the phenyl group could enhance anticancer properties.

Properties

IUPAC Name |

(2S)-N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYBKZDRCXDOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424913 | |

| Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64030-43-9 | |

| Record name | (S)-N-Phenyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Prolinanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.